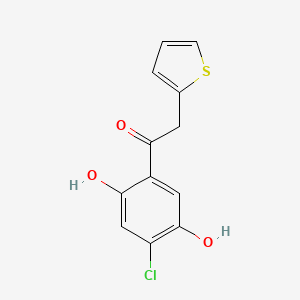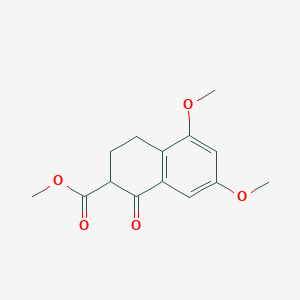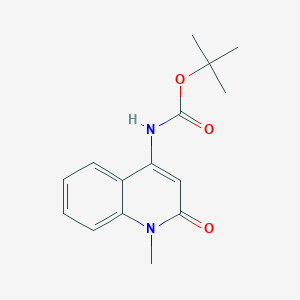
1-(4-Chloro-2,5-dihydroxyphenyl)-2-(thiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2,5-dihydroxyphenyl)-2-(thiophen-2-yl)ethanone is an organic compound that features a chloro-substituted phenyl ring, a thiophene ring, and a ketone functional group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2,5-dihydroxyphenyl)-2-(thiophen-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dihydroxybenzaldehyde and thiophene-2-carboxylic acid.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chloro-2,5-dihydroxyphenyl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-2,5-dihydroxyphenyl)-2-(thiophen-2-yl)ethanone would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chloro-2,5-dihydroxyphenyl)-2-(furan-2-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.
1-(4-Chloro-2,5-dihydroxyphenyl)-2-(pyridin-2-yl)ethanone: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
1-(4-Chloro-2,5-dihydroxyphenyl)-2-(thiophen-2-yl)ethanone is unique due to the presence of both a chloro-substituted phenyl ring and a thiophene ring, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H9ClO3S |
|---|---|
Molekulargewicht |
268.72 g/mol |
IUPAC-Name |
1-(4-chloro-2,5-dihydroxyphenyl)-2-thiophen-2-ylethanone |
InChI |
InChI=1S/C12H9ClO3S/c13-9-6-11(15)8(5-12(9)16)10(14)4-7-2-1-3-17-7/h1-3,5-6,15-16H,4H2 |
InChI-Schlüssel |
BSVGBLCHFBYNQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CC(=O)C2=CC(=C(C=C2O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850477.png)

![7,8-Dimethoxy-1,3,4-trimethylfuro[3,4-C]quinoline](/img/structure/B11850494.png)
![2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one](/img/structure/B11850499.png)








![2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B11850554.png)

